Cas no 114066-51-2 (Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI))
114066-51-2 structure
Product Name:Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI)
CAS-Nr.:114066-51-2
MF:C55H88N2O20
MW:1097.2886390686
CID:168672
PubChem ID:73567
Update Time:2025-04-19
Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- SARASINOSIDE
- sarasinoside C1
- 2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI)
- 4,4-dimethyl-23-oxocholesta-8,24-dien-3-yl 2-(acetylamino)-2-deoxyhexopyranosyl-(1->4)-[pentopyranosyl-(1->6)-2-(acetylamino)-2-deoxyhexopyranosyl-(1->2)]pentopyranoside
- 6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®
- Cholesta-8,24-dien-23-one, 3-((O-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl-(1-4)-O-(O-beta-D-xylopyranosyl-(1-6)-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-2))-beta-D-xylopyranosyl)oxy)-4,4-dimethyl-, (3beta,5alpha)-
- Sarasinoside-C1
- 114066-51-2
- N-[2-[5-[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-[[4,4,10,13-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI)
-
- Inchi: 1S/C55H88N2O20/c1-24(2)18-28(61)19-25(3)30-11-12-31-29-10-13-37-53(6,7)38(15-17-55(37,9)32(29)14-16-54(30,31)8)76-52-48(44(66)36(23-72-52)75-49-39(56-26(4)59)45(67)42(64)34(20-58)73-49)77-50-40(57-27(5)60)46(68)43(65)35(74-50)22-71-51-47(69)41(63)33(62)21-70-51/h18,25,30-31,33-52,58,62-69H,10-17,19-23H2,1-9H3,(H,56,59)(H,57,60)
- InChI-Schlüssel: WQPAMXVSIZMQQI-UHFFFAOYSA-N
- Lächelt: O(C1C(C(C(CO1)OC1C(C(C(C(CO)O1)O)O)NC(C)=O)O)OC1C(C(C(C(COC2C(C(C(CO2)O)O)O)O1)O)O)NC(C)=O)C1CCC2(C)C3CCC4(C)C(C(C)CC(/C=C(\C)/C)=O)CCC4C=3CCC2C1(C)C
Berechnete Eigenschaften
- Genaue Masse: 1096.59324
- Monoisotopenmasse: 1096.593
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 11
- Anzahl der Akzeptoren für Wasserstoffbindungen: 20
- Schwere Atomanzahl: 77
- Anzahl drehbarer Bindungen: 16
- Komplexität: 2160
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 25
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 331A^2
- XLogP3: 0.2
Experimentelle Eigenschaften
- Farbe/Form: Solid powder
- Dichte: 1.37
- Siedepunkt: 1202.4°Cat760mmHg
- Flammpunkt: 681°C
- Brechungsindex: 1.605
- PSA: 331.18
Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI) Sicherheitsinformationen
- Signalwort:Warning
- Lagerzustand:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI) Verwandte Literatur
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
114066-51-2 (Cholesta-8,24-dien-23-one,3-[[O-2-(acetylamino)-2-deoxy-b-D-galactopyranosyl-(1®4)-O-[O-b-D-xylopyranosyl-(1®6)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®2)]-b-D-xylopyranosyl]oxy]-4,4-dimethyl-, (3b,5a)- (9CI)) Verwandte Produkte
- 17356-19-3(1-ethynylcyclopentan-1-ol)
- 78-27-3(1-ethynylcyclohexan-1-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Empfohlene Lieferanten
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
CN Lieferant
Großmenge
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Mitglied
CN Lieferant
Großmenge
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz